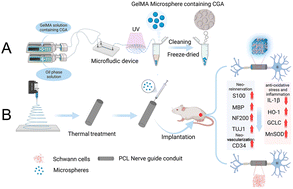Chlorogenic acid releasing microspheres enhanced electrospun conduits to promote peripheral nerve regeneration†
Biomaterials Science Pub Date: 2023-10-05 DOI: 10.1039/D3BM00920C
Abstract
Chlorogenic acid (CGA) has been confirmed as a polyphenol, and existing research has suggested the high bioactivity of CGA for therapeutic effects on a wide variety of diseases. Despite the existing reports of anti-inflammatory, antioxidant, and neuroprotective effects of CGA, the role and mechanism of CGA in facilitating the regeneration of peripheral nerve defects have been rarely investigated. Herein, a biodegradable polycaprolactone (PCL) conduit with embedded CGA-releasing GelMA microspheres (CGM/PCL) was successfully prepared and used for repairing a rate model with sciatic nerve defects. CGM and CGM/PCL conduits displayed high in vitro biocompatibility and can support the growth of cells for nerve regeneration. Furthermore, CGM/PCL conduits displayed high performance which is close to that of autologous nerve grafts in promoting in vivo PNI regeneration, compared with PCL conduits. The sciatic nerve functional index analysis, electrophysiological examination, and immunological analysis performed to evaluate the functional recovery of the injurious sciatic nerve of rats have indeed proved the favorable effects of CGM/PCL conduits. The result of this study not only aimed to explore CGA's contribution to nerve regeneration but also provided a new strategy for designing and preparing functional NGCs for PNI treatment.


Recommended Literature
- [1] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [2] CD4 D3-binding probe: a novel fluorescence tool for detection and enumeration of CD4+ cells
- [3] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [4] Back matter
- [5] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [6] Laser desorption and ionization time-of-flightversus matrix-assisted laser desorption and ionization time-of-flight mass spectrometry of Pt(ii) and Ru(iii) metal complexes†
- [7] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
- [8] Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†
- [9] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
- [10] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 1517-51-7
-
CAS no.: 108561-00-8









